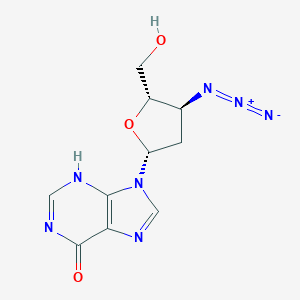

3'-AzddI

Description

Structure

3D Structure

Propriétés

Numéro CAS |

116597-13-8 |

|---|---|

Formule moléculaire |

C10H11N7O3 |

Poids moléculaire |

277.24 g/mol |

Nom IUPAC |

9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H11N7O3/c11-16-15-5-1-7(20-6(5)2-18)17-4-14-8-9(17)12-3-13-10(8)19/h3-7,18H,1-2H2,(H,12,13,19)/t5-,6+,7+/m0/s1 |

Clé InChI |

SEUFIMAGNSSKRT-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N=[N+]=[N-] |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |

SMILES canonique |

C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |

Synonymes |

9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of inosine, 3’-azido-2’,3’-dideoxy- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates, which are subjected to radical deoxygenation using environmentally friendly reagents such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile). The azido group is introduced via alkylation with bromoethane or 3-bromopropanenitrile .

Industrial Production Methods

Industrial production of inosine, 3’-azido-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Inosine, 3’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine under specific conditions.

Oxidation Reactions: The compound can undergo oxidation, although this is less common.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Products include various substituted nucleosides.

Reduction: The primary product is the corresponding amine derivative.

Oxidation: Oxidized products are less common and depend on the specific conditions used.

Applications De Recherche Scientifique

Inosine, 3’-azido-2’,3’-dideoxy- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes, particularly in the context of antiviral activity.

Medicine: Investigated as a potential antiviral agent, especially against HIV, due to its ability to inhibit reverse transcriptase.

Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mécanisme D'action

The primary mechanism of action of inosine, 3’-azido-2’,3’-dideoxy- involves its incorporation into viral DNA by reverse transcriptase. The lack of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is particularly effective against HIV, as it inhibits the replication of the virus .

Comparaison Avec Des Composés Similaires

Key Compounds:

Zidovudine (AZT) : Features a 3'-azide group on a deoxyribose sugar. AZT is phosphorylated intracellularly to inhibit HIV reverse transcriptase.

Didanosine (ddI): A dideoxyinosine analog lacking hydroxyl groups at both 2' and 3' positions, leading to chain termination.

3-Amino-7-azaindole: A heterocyclic compound with antiviral and kinase-inhibitory properties, distinct from nucleosides but sharing nitrogen-rich structural motifs .

Table 1: Comparative Analysis of 3'-AzddI and Analogous Compounds

Mechanistic and Pharmacological Insights

- Its dideoxy structure likely mimics ddI but with enhanced metabolic stability due to the azide group .

- Safety Profile : The azide group in AZT is linked to mitochondrial toxicity; 3'-AzddI’s toxicity profile remains speculative but may differ due to its distinct sugar and base components.

Q & A

Q. What methodologies optimize 3'-AzddI’s bioavailability while maintaining its antiviral activity in translational research?

- Methodological Answer : Employ prodrug strategies (e.g., phosphoramidate modification) to enhance cellular uptake. Use in situ perfusion models (e.g., rat intestinal loop) to assess absorption. Validate with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with efficacy endpoints .

Methodological Best Practices

- Data Transparency : Archive raw spectra, chromatograms, and statistical outputs in FAIR-aligned repositories .

- Ethical Replication : Pre-register hypotheses and share negative results to combat publication bias .

- Interdisciplinary Validation : Combine biochemical assays with computational models to strengthen mechanistic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.